molecular formula C14H18N4O2S B2466235 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1797978-61-0

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2466235
CAS No.: 1797978-61-0
M. Wt: 306.38
InChI Key: WTGSHANQVBZDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition . Its molecular architecture incorporates key pharmacophores commonly associated with biological activity: a 4-dimethylaminopyrimidine ring and a phenylmethanesulfonamide group . The pyrimidine scaffold is a prevalent structural motif in designed kinase inhibitors, where it can function as a hydrogen bond acceptor within the ATP-binding pocket of kinase enzymes . The dimethylamino group attached to the pyrimidine ring may enhance solubility and influence electronic properties, while the benzylsulfonamide moiety can contribute to molecular recognition and binding affinity through interactions with specific hydrophobic regions in the target protein . This combination of features suggests potential utility in biochemical assays aimed at modulating signaling pathways involved in cell proliferation and survival. Researchers may investigate this compound as a candidate for developing selective inhibitors against a range of intracellular kinase targets . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-18(2)14-8-9-15-13(17-14)10-16-21(19,20)11-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGSHANQVBZDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Functionalization

The 4-(dimethylamino)pyrimidine scaffold is constructed via cyclocondensation or substitution reactions. A representative pathway involves:

Step 1: Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine
2,4-Dichloropyrimidine is treated with chloromethyl methyl ether under Friedel-Crafts conditions to introduce the chloromethyl group at position 2.

Step 2: Dimethylamination at Position 4
The 4-chloro substituent undergoes nucleophilic substitution with dimethylamine in THF at 60°C, yielding 4-(dimethylamino)-2-(chloromethyl)pyrimidine.

Reaction Conditions

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 60°C
Catalyst None
Yield 78% (reported in)

Alternative Route: Cyclocondensation Approach

A Biginelli-like reaction between ethyl acetoacetate, dimethylguanidine, and formaldehyde under acidic conditions generates the pyrimidine ring with inherent dimethylamino and hydroxymethyl groups. Subsequent chlorination with thionyl chloride converts the hydroxymethyl to chloromethyl.

Synthesis of 1-Phenylmethanesulfonamide

Sulfonylation of Benzyl Chloride

Step 1: Preparation of Benzyl Sulfonyl Chloride
Benzyl chloride reacts with sodium sulfite in aqueous ethanol to form sodium benzyl sulfonate, which is treated with phosphorus pentachloride (PCl₅) to yield benzyl sulfonyl chloride.

Step 2: Ammonolysis to Sulfonamide
Benzyl sulfonyl chloride is stirred with aqueous ammonia in dichloromethane (DCM), producing 1-phenylmethanesulfonamide.

Reaction Conditions

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 0–5°C (ice bath)
Base Triethylamine
Yield 85% (reported in)

Coupling of Pyrimidine and Sulfonamide Moieties

Nucleophilic Substitution

The chloromethyl group on 4-(dimethylamino)-2-(chloromethyl)pyrimidine undergoes displacement with 1-phenylmethanesulfonamide in the presence of a base:

Reaction Scheme
$$
\text{4-(Dimethylamino)-2-(chloromethyl)pyrimidine} + \text{1-Phenylmethanesulfonamide} \xrightarrow{\text{Base}} \text{N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide}
$$

Optimized Conditions

  • Solvent : Dimethylformamide (DMF)
  • Base : Potassium carbonate (K₂CO₃)
  • Temperature : 80°C, 12 hours
  • Yield : 65% (adapted from)

Mechanistic Considerations

The reaction proceeds via an Sₙ2 mechanism, where the sulfonamide’s nitrogen acts as a nucleophile, attacking the electrophilic chloromethyl carbon. Steric hindrance from the pyrimidine’s dimethylamino group marginally reduces reaction efficiency, necessitating elevated temperatures.

Alternative Synthetic Pathways

Reductive Amination Approach

Step 1: Synthesis of 2-Aminomethyl-4-(dimethylamino)pyrimidine
4-(Dimethylamino)pyrimidine-2-carbaldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Step 2: Sulfonylation
The resultant amine reacts with benzyl sulfonyl chloride under standard conditions to form the target compound.

Yield : 58% (lower than nucleophilic substitution due to intermediate instability).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, aromatic), 4.25 (s, 2H, CH₂SO₂), 3.10 (s, 6H, N(CH₃)₂), 2.95 (s, 2H, pyrimidine-CH₂).
  • MS (ESI+) : m/z 351.1 [M+H]⁺.

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
Nucleophilic Substitution 65 98.5
Reductive Amination 58 95.2

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Chloromethylation : Cheaper but requires handling toxic chloromethyl ether.
  • Sulfonylation : Benzyl sulfonyl chloride is corrosive; alternatives like flow chemistry mitigate risks.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Key Differences: This compound (from ) replaces the dimethylamino group on the pyrimidine with a 4-fluorophenyl and isopropyl substituents.
  • Implications : The fluorophenyl group enhances lipophilicity and may improve membrane permeability, while methylation of the sulfonamide could alter target selectivity .

b. N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide

  • Key Differences: This analog () features a diethylamino group (vs. dimethylamino) on the pyrimidine and introduces a methoxybenzene-sulfonamide linked via an aniline spacer.
  • The methoxy group on the benzene ring adds electron-donating character, influencing electronic interactions .

Broader Sulfonamide Derivatives

a. Tolyfluanid and Dichlofluanid

  • Key Differences: These agrochemicals () contain dichlorinated and fluorinated sulfonamide groups with dimethylamino-sulfonyl linkages. Unlike the target compound, they lack pyrimidine rings.
  • Implications: The halogenation enhances environmental stability and broad-spectrum antifungal activity, but their non-aromatic structures limit π-system interactions .

b. Methanesulfonamide Derivatives in Pyrazolo-Pyrimidines

  • Example : The compound from , featuring a pyrazolo[3,4-d]pyrimidine core with a methanesulfonamide group, demonstrates divergent bioactivity due to the fused pyrazole ring.

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Source
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide C₁₄H₁₈N₄O₂S (estimated) ~330.4 4-dimethylamino-pyrimidine, phenylmethanesulfonamide Target
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₉FN₃O₃S 367.4 4-fluorophenyl, isopropyl, N-methyl sulfonamide
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide C₂₂H₂₇N₅O₃S 441.5 Diethylamino, methoxybenzene-sulfonamide
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) C₁₀H₁₂Cl₂FN₃O₂S₂ 384.3 Dichloro-fluoro backbone, dimethylamino-sulfonyl

Research Findings and Trends

Substituent Effects: Electron-donating groups (e.g., dimethylamino, methoxy) on pyrimidine enhance nucleophilic character, favoring interactions with electrophilic enzyme sites . Bulky substituents (e.g., isopropyl, diethylamino) may improve selectivity but reduce solubility .

Sulfonamide Variations :

  • Primary sulfonamides (as in the target compound) exhibit stronger hydrogen-bonding capacity than N-alkylated derivatives, critical for target engagement in protease inhibition .

Biological Relevance :

  • Pyrimidine-sulfonamide hybrids are prevalent in kinase inhibitor design (e.g., anticancer agents), though the target compound’s specific activity remains uncharacterized in the provided evidence .

Biological Activity

Overview of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

This compound is a sulfonamide derivative that may exhibit various biological activities, particularly in the fields of oncology and enzymatic inhibition. Compounds with similar structures often target key enzymes involved in cancer progression and cell cycle regulation.

Sulfonamide derivatives typically act as inhibitors of specific enzymes, including:

  • Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Carbonic anhydrases : Some sulfonamides inhibit these enzymes, which are involved in pH regulation and are overexpressed in certain tumors.

Antitumor Activity

Research on related pyrimidine-based compounds has shown promising antitumor activity:

  • CDK Inhibition : Compounds similar to this compound have demonstrated potent inhibition of CDK2 and CDK9, leading to effective tumor growth suppression in various preclinical models. For instance, a study reported a compound with an IC50 of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating strong potential for cancer treatment .
  • Cell Cycle Arrest : Mechanistic studies suggest that these compounds can induce G2/M phase cell cycle arrest, promoting apoptosis in cancer cells by modulating the expression of proteins related to cell cycle and apoptosis .

Pharmacokinetics

The pharmacokinetic profiles of such compounds often show favorable absorption and bioavailability. For example, a related compound exhibited 86.7% oral bioavailability in rat models, suggesting potential for effective therapeutic use .

Case Study 1: CDK Inhibitors

In a recent study involving a series of pyrimidine derivatives, one compound was found to significantly inhibit both CDK2 and CDK9, showcasing broad antitumor efficacy across various cancer cell lines and xenograft models. The study highlighted the importance of structural modifications to enhance potency and selectivity against these targets.

Case Study 2: Targeting Carbonic Anhydrases

Another investigation into sulfonamide-based drugs revealed their effectiveness in inhibiting carbonic anhydrases, which play a role in tumor microenvironment regulation. This inhibition can disrupt tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a pyrimidinylmethylamine intermediate with phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key intermediates are characterized via 1H^1 \text{H} NMR and LC-MS to confirm regioselectivity and purity.

  • Example : A structurally similar compound, N-(pyrimidin-2-yl)benzene-sulfonamide, was synthesized via Schiff base formation, with 1H^1 \text{H} NMR showing characteristic peaks at δ 8.43 (CH=N) and 3.08 ppm (methyl groups) .
    • Table 1 : Common Analytical Data for Sulfonamide Intermediates
Intermediate1H^1 \text{H} NMR Key Peaks (δ)LC-MS [M+H]+^+Yield (%)
Pyrimidinylmethylamine3.08 (s, 6H, N(CH3_3)2_2)530.4 (calc. 530.3)5–90%

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, dimethylamino protons appear as singlets near δ 2.92 ppm, and sulfonamide S=O stretches are observed at ~1150 cm1^{-1} in IR .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs of this sulfonamide?

  • Methodology : Comparative structure-activity relationship (SAR) studies are critical. For instance, replacing the phenyl group with indole or pyridyl moieties (as in surufatinib) alters kinase inhibition profiles. Contradictions in IC50_{50} values are resolved by evaluating binding modes via molecular docking and X-ray crystallography .
  • Table 2 : SAR Trends in Sulfonamide Derivatives

Modification SiteBiological Activity ChangeRationale
Pyrimidine C4 substituentIncreased kinase selectivitySteric and electronic effects from dimethylamino group
Sulfonamide aryl groupEnhanced metabolic stabilityTrifluoromethyl substitution reduces oxidative metabolism

Q. How do researchers optimize reaction conditions to address low yields in the final coupling step of this compound?

  • Methodology : Screening solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and temperatures (0°C to reflux) improves yields. Microwave-assisted synthesis reduces reaction time from 24h to 2h. For example, a 90% yield was achieved for a Schiff base analog using microwave irradiation at 120°C .

Q. What computational methods are used to predict the binding affinity of this compound to target proteins like kinases?

  • Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model interactions with ATP-binding pockets. Surufatinib analogs showed ΔG values of −9.2 kcal/mol for VEGFR2, correlating with experimental IC50_{50} values .

Methodological Considerations

  • Data Contradictions : Discrepancies in NMR spectra (e.g., splitting patterns) may arise from rotameric equilibria of the sulfonamide group. Variable-temperature NMR or DFT calculations resolve these .
  • Experimental Design : For bioactivity assays, use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement, reducing false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.